2-(2-(Trifluoromethoxy)phenyl)naphthalene
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Overview
Description
2-(2-(Trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylhydrazine
- 2-(Trifluoromethoxy)phenylacetic acid
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of both the trifluoromethoxy group and the naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C17H11F3O |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
RKEAPFNZWFQASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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